PIM inhibitor 1 phosphate
Overview
Description
INCB053914 phosphate is a novel, potent, and selective pan-PIM kinase inhibitor. PIM kinases are a family of serine/threonine kinases that play crucial roles in cellular processes such as proliferation, survival, and apoptosis. Overexpression of PIM kinases has been linked to various hematologic and solid tumor malignancies. INCB053914 phosphate has shown promise in preclinical studies for its potential therapeutic applications in treating these malignancies .
Preparation Methods
The synthesis of INCB053914 phosphate involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as a PIM kinase inhibitor .
Chemical Reactions Analysis
INCB053914 phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups of the compound to enhance its activity and stability.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule to improve its pharmacological properties.
Common Reagents and Conditions: The synthesis of INCB053914 phosphate typically involves reagents such as organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired reactions.
Major Products: The primary product of these reactions is INCB053914 phosphate itself, which is then purified and formulated for use in preclinical and clinical studies
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying the role of PIM kinases in cellular processes and for developing new therapeutic strategies targeting these kinases.
Biology: The compound is used to investigate the molecular mechanisms underlying PIM kinase-mediated signaling pathways and their impact on cell proliferation and survival.
Medicine: INCB053914 phosphate is being evaluated in clinical trials for its efficacy in treating hematologic malignancies such as acute myeloid leukemia, multiple myeloma, and other cancers.
Industry: The compound’s potential as a therapeutic agent has implications for the pharmaceutical industry, particularly in the development of targeted cancer therapies .
Mechanism of Action
INCB053914 phosphate exerts its effects by inhibiting the activity of PIM kinases (PIM1, PIM2, and PIM3). These kinases are involved in the phosphorylation of substrates that regulate apoptosis and cellular metabolism. By inhibiting PIM kinases, INCB053914 phosphate disrupts the signaling pathways that promote the survival and proliferation of malignant cells. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
Comparison with Similar Compounds
INCB053914 phosphate is unique among PIM kinase inhibitors due to its potent and selective inhibition of all three PIM kinase isoforms. Similar compounds include:
AZD1208: Another pan-PIM kinase inhibitor with similar therapeutic potential but different pharmacokinetic properties.
SGI-1776: A PIM kinase inhibitor that has shown efficacy in preclinical studies but with a different selectivity profile compared to INCB053914 phosphate.
TP-3654: A selective PIM1 kinase inhibitor with distinct molecular targets and pathways compared to INCB053914 phosphate.
The uniqueness of INCB053914 phosphate lies in its ability to inhibit all three PIM kinase isoforms effectively, making it a promising candidate for combination therapies with other anticancer agents .
Properties
IUPAC Name |
N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYVLFVRZDZABX-SEDYQSMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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